molecular formula C5H12N2O2 B13336544 (2S)-2-amino-N-(2-hydroxyethyl)propanamide CAS No. 61275-23-8

(2S)-2-amino-N-(2-hydroxyethyl)propanamide

Katalognummer: B13336544
CAS-Nummer: 61275-23-8
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: ZNWKPJXSJRJYFO-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-N-(2-hydroxyethyl)propanamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of propanamide, featuring an amino group and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide typically involves the reaction of (2S)-2-aminopropanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is (2S)-2-amino-N-(2-carboxyethyl)propanamide.

    Reduction: The major product is (2S)-2-amino-N-(2-hydroxyethyl)propylamine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-2-amino-N-(2-hydroxyethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways. It can act as a precursor for the synthesis of biologically active molecules, such as amino acids and peptides.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of (2S)-2-amino-N-(2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also participate in metabolic pathways, where it is converted into other biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-N-(2-hydroxyethyl)-2-[(4-methylbenzene)sulfonamido]propanamide
  • (2S)-2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide
  • (2S)-2-amino-2-cyclopropyl-N-hexyl-N-(2-hydroxyethyl)propanamide

Uniqueness

(2S)-2-amino-N-(2-hydroxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Eigenschaften

CAS-Nummer

61275-23-8

Molekularformel

C5H12N2O2

Molekulargewicht

132.16 g/mol

IUPAC-Name

(2S)-2-amino-N-(2-hydroxyethyl)propanamide

InChI

InChI=1S/C5H12N2O2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1

InChI-Schlüssel

ZNWKPJXSJRJYFO-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C(=O)NCCO)N

Kanonische SMILES

CC(C(=O)NCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.